Bienvenue dans la boutique en ligne BenchChem!

3,4-Dehydrocilostazol

Phosphodiesterase Inhibition Pharmacology Metabolite Activity

Procure 3,4-Dehydrocilostazol as Cilostazol Related Compound B, the only USP-recognized standard for impurity profiling methods. As the major active cilostazol metabolite (15% of total plasma analytes), it exhibits superior PDE III inhibition and distinct protein binding (97.4%) vs. the parent drug — essential for accurate LC-MS/MS quantification in PK studies and in vitro pharmacology. Generic substitution compromises cGMP compliance and research validity.

Molecular Formula C20H25N5O2
Molecular Weight 367.4 g/mol
CAS No. 73963-62-9
Cat. No. B194044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dehydrocilostazol
CAS73963-62-9
Synonyms6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone;  OPC 13015;  USP Cilostazol Related Compound B
Molecular FormulaC20H25N5O2
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4
InChIInChI=1S/C20H25N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h9-12,14,16H,1-8,13H2,(H,21,26)
InChIKeyGHALECSGOJQOHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Beige Solid

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dehydrocilostazol (CAS: 73963-62-9): Product Baseline and Regulatory Identity as a Cilostazol Metabolite


3,4-Dehydrocilostazol (OPC-13015) is a pharmacologically active primary metabolite of the antiplatelet agent cilostazol [1]. It is formed endogenously via cytochrome P450-mediated oxidation of cilostazol [2]. As a small molecule, it has the molecular formula C20H25N5O2 and a molecular weight of 367.44 g/mol [3]. It is officially recognized as Cilostazol Related Compound B in the United States Pharmacopeia (USP) and is listed in the FDA's Substance Registration System with the UNII code 5M77W4SPE0 [3][4]. This regulatory recognition underscores its importance as an analytical standard for quality control and research.

3,4-Dehydrocilostazol (73963-62-9): Why Direct Substitution with Parent Cilostazol or Other Metabolites is Not Feasible


Substituting 3,4-dehydrocilostazol with its parent compound, cilostazol, or its other active metabolite, 4'-trans-hydroxy-cilostazol, is scientifically invalid for applications requiring a specific molecular entity. 3,4-Dehydrocilostazol possesses a distinct combination of pharmacologic activity, plasma protein binding, and regulatory status that other in-class compounds do not replicate. It is specifically designated as 'Cilostazol Related Compound B' for USP impurity profiling, a role that cannot be fulfilled by any other molecule [1]. Pharmacologically, it demonstrates superior PDE III inhibition compared to cilostazol and differs significantly in protein binding from other metabolites, directly impacting its behavior in both in vitro assays and in vivo pharmacokinetic studies [2][3]. The quantitative evidence provided below substantiates why this specific compound is irreplaceable for targeted research, analytical development, and drug metabolism studies.

3,4-Dehydrocilostazol (OPC-13015) Product Evidence: Quantified Differentiation for Procurement Decisions


Superior PDE III Inhibition: 3,4-Dehydrocilostazol vs. Parent Cilostazol

3,4-Dehydrocilostazol (OPC-13015) exhibits significantly greater pharmacologic activity as a phosphodiesterase type III (PDE III) inhibitor compared to its parent compound, cilostazol. The prescribing information for cilostazol states that 3,4-dehydrocilostazol is '4 to 7 times as active as cilostazol' [1]. This range is supported by a 2021 clinical study which explicitly notes that the metabolite has a 'stronger inhibitory effect on type 3 phosphodiesterase than cilostazol' [2]. This data establishes a clear, quantifiable potency difference for the metabolite.

Phosphodiesterase Inhibition Pharmacology Metabolite Activity

Distinct Plasma Protein Binding: A Differentiator from 4'-trans-hydroxy-cilostazol

3,4-Dehydrocilostazol exhibits high and distinct plasma protein binding that differentiates it from other active cilostazol metabolites. The official prescribing information states that its binding is 97.4%, which is significantly higher than the 66% binding reported for 4'-trans-hydroxy-cilostazol, another active metabolite [1]. This difference is critical for accurately modeling the distribution and clearance of these metabolites in vivo and for interpreting their respective contributions to overall pharmacological effect.

Pharmacokinetics Protein Binding Drug Distribution

Human Pharmacokinetic Profile: Quantifying 3,4-Dehydrocilostazol as a Major Circulating Metabolite

3,4-Dehydrocilostazol is a major circulating metabolite following oral administration of cilostazol. In a clinical pharmacology study, following a 100 mg radiolabeled dose, 3,4-dehydrocilostazol accounted for 15% of total plasma analytes, compared to 56% for the parent cilostazol and only 4% for the 4'-trans-hydroxy metabolite [1]. This relative abundance confirms its significant presence in the systemic circulation and justifies its selection as a key analyte in bioanalytical and pharmacokinetic studies.

Pharmacokinetics Metabolism Drug Disposition

USP and FDA Regulatory Designation as 'Cilostazol Related Compound B'

3,4-Dehydrocilostazol is not just a research chemical; it is an officially recognized impurity standard. It is explicitly designated as 'Cilostazol Related Compound B' by the United States Pharmacopeia (USP) and is also listed as such in the FDA's Substance Registration System [1]. This official status is unique and distinguishes it from other potential metabolites or related substances that lack regulatory recognition.

Analytical Chemistry Regulatory Science Impurity Profiling

Association of Higher Plasma Levels with Preserved Cognitive Function in Human Study

In a clinical study of patients with mild cognitive impairment, the absolute concentration of OPC-13015 (3,4-dehydrocilostazol) in blood was significantly higher in patients with preserved cognitive function compared to those with decline (P = .033) [1]. Furthermore, the ratio of OPC-13015 to cilostazol positively correlated with improved cognitive scores over 6 months (n=19, P = .005), with a median ratio cutoff of 0.18 [1]. This suggests its potential role as a predictive biomarker.

Clinical Research Alzheimer's Disease Biomarker Discovery

Rat Pharmacokinetic Parameters: Baseline In Vivo Exposure Metrics

In a preclinical rat model, the oral administration of 3,4-dehydrocilostazol (at a dose of 10 mg/kg cilostazol) resulted in quantifiable pharmacokinetic parameters for the metabolite. The reported values include a Cmax of 1.39 μM and an AUC0-24 of 4.69 μg·h/ml [1]. These data provide a baseline for in vivo exposure in a standard preclinical species, which is essential for designing and interpreting animal studies.

Preclinical Pharmacokinetics ADME Bioavailability

3,4-Dehydrocilostazol (73963-62-9): Core Industrial and Scientific Application Scenarios Based on Product Evidence


USP-NF Analytical Method Development and Pharmaceutical QC

In pharmaceutical quality control, 3,4-dehydrocilostazol is specifically procured for use as the 'Cilostazol Related Compound B' reference standard [1]. As detailed in Section 3, its official compendial status makes it mandatory for the development and execution of validated HPLC or UPLC methods to detect and quantify this specific impurity in cilostazol drug substance and finished products. Substitution is not possible under cGMP.

Clinical Pharmacokinetic (PK) and Therapeutic Drug Monitoring (TDM) Studies

Researchers involved in human or animal PK studies of cilostazol require an authentic standard of 3,4-dehydrocilostazol. The evidence from Section 3 confirms it is the major active metabolite, accounting for 15% of total plasma analytes, with a distinct protein binding profile of 97.4% [2]. Its use as a reference standard in LC-MS/MS methods is essential for accurate quantification, given its superior PDE III inhibitory activity and abundance relative to other metabolites.

Investigative Research into PDE III Inhibition and Disease-Specific Biomarkers

3,4-Dehydrocilostazol is the material of choice for in vitro pharmacology studies investigating PDE III inhibition. The clinical evidence presented in Section 3 demonstrates that it is a more potent inhibitor than its parent compound [3]. Furthermore, its plasma concentration has been identified as a potential predictive biomarker in cognitive impairment studies, with specific ratio cutoffs associated with clinical outcomes [3]. This makes the compound essential for research aimed at understanding the mechanism of action of cilostazol and exploring its therapeutic potential beyond its primary indication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dehydrocilostazol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.